molecular formula C12H12N2O2 B15068392 N-Methyl-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88349-75-1

N-Methyl-2-[(quinolin-8-yl)oxy]acetamide

Cat. No.: B15068392
CAS No.: 88349-75-1
M. Wt: 216.24 g/mol
InChI Key: HPOIROONTQVVQB-UHFFFAOYSA-N
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Description

N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 8-hydroxyquinoline with N-methylacetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.

    Industry: Utilized in the production of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase, resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE but lacks the N-methyl and acetamide groups.

    8-Hydroxyquinoline: A precursor in the synthesis of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE, known for its antimicrobial properties.

    Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.

Uniqueness

N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE is unique due to its specific functional groups that confer distinct chemical and biological properties. Its N-methyl and acetamide groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

88349-75-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-methyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C12H12N2O2/c1-13-11(15)8-16-10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,8H2,1H3,(H,13,15)

InChI Key

HPOIROONTQVVQB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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